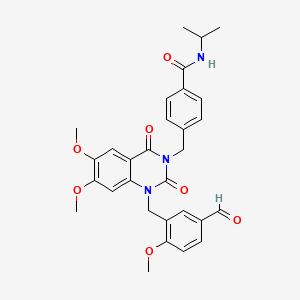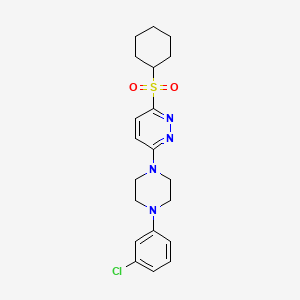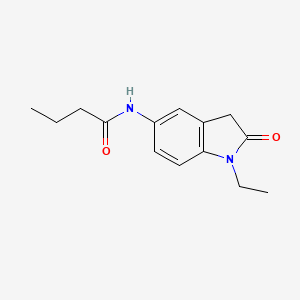![molecular formula C25H19N3S B11268548 4-[(4-Ethenylbenzyl)sulfanyl]-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B11268548.png)
4-[(4-Ethenylbenzyl)sulfanyl]-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[(4-ETHENYLPHENYL)METHYL]SULFANYL}-2-(NAPHTHALEN-1-YL)PYRAZOLO[1,5-A]PYRAZINE is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazolo[1,5-a]pyrazine core, which is fused with a naphthalene ring and a 4-ethenylphenylmethylsulfanyl group.
Métodos De Preparación
The synthesis of 4-{[(4-ETHENYLPHENYL)METHYL]SULFANYL}-2-(NAPHTHALEN-1-YL)PYRAZOLO[1,5-A]PYRAZINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[1,5-a]pyrazine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the naphthalene ring: This step often involves a coupling reaction, such as Suzuki or Heck coupling, to attach the naphthalene moiety to the pyrazolo[1,5-a]pyrazine core.
Attachment of the 4-ethenylphenylmethylsulfanyl group: This can be done through a nucleophilic substitution reaction, where the sulfanyl group is introduced using a suitable thiol reagent.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Análisis De Reacciones Químicas
4-{[(4-ETHENYLPHENYL)METHYL]SULFANYL}-2-(NAPHTHALEN-1-YL)PYRAZOLO[1,5-A]PYRAZINE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to modify the functional groups.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific reaction temperatures and times. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
4-{[(4-ETHENYLPHENYL)METHYL]SULFANYL}-2-(NAPHTHALEN-1-YL)PYRAZOLO[1,5-A]PYRAZINE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.
Material Science: It can be used in the development of organic materials with specific photophysical properties, such as fluorescence.
Biological Research: The compound can serve as a probe to study biological processes and interactions at the molecular level.
Mecanismo De Acción
The mechanism of action of 4-{[(4-ETHENYLPHENYL)METHYL]SULFANYL}-2-(NAPHTHALEN-1-YL)PYRAZOLO[1,5-A]PYRAZINE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparación Con Compuestos Similares
Similar compounds to 4-{[(4-ETHENYLPHENYL)METHYL]SULFANYL}-2-(NAPHTHALEN-1-YL)PYRAZOLO[1,5-A]PYRAZINE include other pyrazolo[1,5-a]pyrazine derivatives and related heterocyclic compounds. These compounds share a similar core structure but may differ in their substituents, leading to variations in their biological activities and applications. Some examples of similar compounds include:
Pyrazolo[3,4-d]pyrimidine derivatives: Known for their anticancer activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: Studied for their enzyme inhibitory properties.
The uniqueness of 4-{[(4-ETHENYLPHENYL)METHYL]SULFANYL}-2-(NAPHTHALEN-1-YL)PYRAZOLO[1,5-A]PYRAZINE lies in its specific combination of functional groups and its potential for diverse applications in various fields of research.
Propiedades
Fórmula molecular |
C25H19N3S |
|---|---|
Peso molecular |
393.5 g/mol |
Nombre IUPAC |
4-[(4-ethenylphenyl)methylsulfanyl]-2-naphthalen-1-ylpyrazolo[1,5-a]pyrazine |
InChI |
InChI=1S/C25H19N3S/c1-2-18-10-12-19(13-11-18)17-29-25-24-16-23(27-28(24)15-14-26-25)22-9-5-7-20-6-3-4-8-21(20)22/h2-16H,1,17H2 |
Clave InChI |
QYQXJXBPPTYCDU-UHFFFAOYSA-N |
SMILES canónico |
C=CC1=CC=C(C=C1)CSC2=NC=CN3C2=CC(=N3)C4=CC=CC5=CC=CC=C54 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 4-[5-(3-methyl-1H-pyrazol-5-YL)thiophene-2-sulfonamido]benzoate](/img/structure/B11268466.png)

![N-(3-Cyanophenyl)-2-[(9-phenylpyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL)sulfanyl]acetamide](/img/structure/B11268479.png)

![2-[4-(Propan-2-yl)phenyl]-4-{[3-(trifluoromethyl)benzyl]sulfanyl}pyrazolo[1,5-a]pyrazine](/img/structure/B11268483.png)
![2-(2,5-Dimethylphenyl)-4-[({5-methyl-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazol-4-yl}methyl)sulfanyl]pyrazolo[1,5-a]pyrazine](/img/structure/B11268501.png)
![7-(4-Methoxyphenyl)-3-(propylsulfanyl)-5H,6H,7H-imidazo[2,1-C][1,2,4]triazole](/img/structure/B11268510.png)
![[4-(3-Chlorophenyl)piperazin-1-yl]{6-[(3,4-dimethylphenyl)sulfonyl]pyridin-3-yl}methanone](/img/structure/B11268512.png)
![3-methoxy-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B11268514.png)
![Ethyl 2-({7-phenyl-5H,6H,7H-imidazo[2,1-C][1,2,4]triazol-3-YL}sulfanyl)acetate](/img/structure/B11268520.png)
![N-(2-chlorobenzyl)-2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B11268531.png)
![N-benzyl-6-(4-ethoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B11268538.png)
![2-(4-chlorophenoxy)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B11268546.png)

